2-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
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Overview
Description
2-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group and a 1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide typically involves multiple steps. One common route starts with the preparation of the 1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl intermediate. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
- 2-chloro-N-(3-methoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(2-methoxyphenyl)quinazolin-4-amine
Uniqueness
2-chloro-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
2-chloro-N-[1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11(20-17(23)12-7-3-5-9-14(12)19)18-21-16(22-25-18)13-8-4-6-10-15(13)24-2/h3-11H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAPZUAJYWMRTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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